

n-Eicosane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Eicosane

Cat. No.: B1172931

[Get Quote](#)

An in-depth exploration of the synthesis, properties, and applications of the straight-chain alkane, **n-eicosane**.

n-Eicosane, a saturated hydrocarbon with the chemical formula C₂₀H₄₂, is a white, waxy solid at room temperature.[1] As a long-chain alkane, it exhibits properties that make it a substance of interest in various scientific and industrial fields, including materials science and potentially as a component or tool in drug development processes. This technical guide provides a detailed overview of **n-eicosane**, focusing on its physicochemical properties, synthesis methodologies, safety profile, and applications relevant to researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of **n-eicosane** are fundamental to its utility. A summary of its key quantitative data is presented in the table below, offering a comparative overview of its properties.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₄₂	[2]
Molecular Weight	282.55 g/mol	[2][3]
Melting Point	35-37 °C (lit.)	[1][2]
Boiling Point	220 °C at 30 mm Hg (lit.)	[1][2]
Density	0.7886 g/cm ³ at 20 °C	[2][4]
Vapor Pressure	<0.001 hPa at 25 °C	[2]
Flash Point	>113 °C (>235.4 °F)	[4]
Water Solubility	Insoluble	[1][2]
Solubility	Soluble in ether, petroleum ether, and benzene; slightly soluble in acetone and chloroform.	[1][2]
Refractive Index	1.4425 at 20 °C/D	[3]
LogP (Octanol/Water)	11.46 at 25°C	[2]

Synthesis of n-Eicosane

The synthesis of **n-eicosane** can be achieved through various organic chemistry routes. Below are detailed protocols for two common methods.

Experimental Protocol 1: Suzuki Coupling Reaction

This method utilizes a palladium-catalyzed cross-coupling reaction between a trialkylborane and an alkyl bromide.[5]

Materials:

- Palladium(II) acetate (Pd(OAc)₂)
- Tricyclohexylphosphine (PCy₃)

- Potassium phosphate monohydrate ($K_3PO_4 \cdot H_2O$)
- Trialkylborane (0.50 M solution in THF)
- Alkyl bromide
- Diethyl ether (Et_2O)
- Silica gel

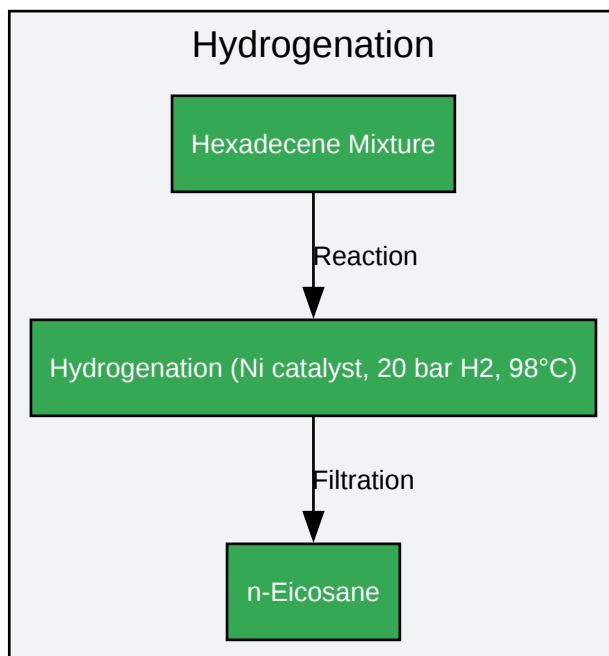
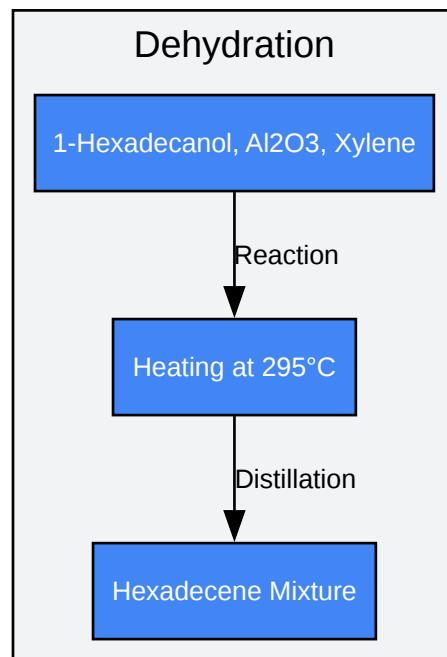
Procedure:

- To a reaction vessel equipped with a stirring bar, add $Pd(OAc)_2$ (9.0 mg, 0.040 mmol), PCy_3 (22.4 mg, 0.080 mmol), and $K_3PO_4 \cdot H_2O$ (276 mg, 1.20 mmol).
- Seal the container with a diaphragm and purge with argon gas for 15 minutes.
- Using a syringe, add the trialkylborane (1.2 mmol; 0.50 M THF solution) and the alkyl bromide (1.0 mmol).
- Stir the resulting mixture vigorously at room temperature for 16-24 hours.
- After the reaction is complete, dilute the mixture with Et_2O .
- Filter the mixture through a pad of silica gel, washing with a large amount of Et_2O .
- Concentrate the filtrate and purify the product by flash column chromatography to obtain **n-eicosane**.^[5]

Experimental Protocol 2: Dehydration of 1-Hexadecanol and Hydrogenation

This two-step process involves the dehydration of a long-chain alcohol to an alkene, followed by hydrogenation.^[5]

Materials:



- 1-Hexadecanol

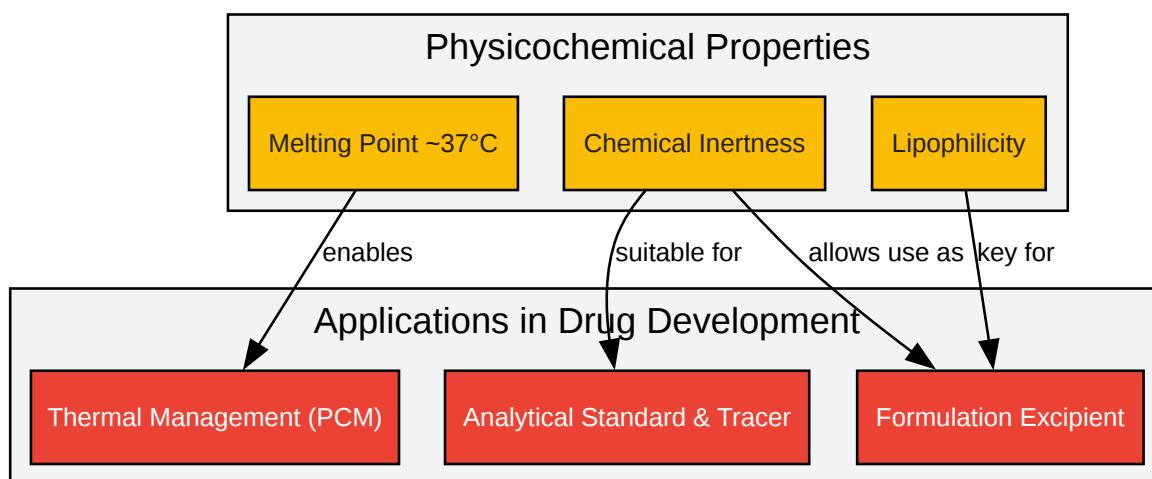
- Aluminum oxide (Al₂O₃)
- Xylene
- Heterogeneous nickel catalyst
- Hydrogen gas (H₂)

Procedure:

- Dehydration: Mix 2474 g of 1-hexadecanol with 500 g of Al₂O₃ and 60 mL of xylene in a 6-L flask.
- Heat the mixture at 295°C on a water separator for up to 4.5 hours, collecting the water produced (approximately 180 mL).
- Distill the resulting hexadecene mixture under vacuum to obtain a mixture of α - and internal olefins.
- Hydrogenation: Hydrogenate the hexadecene mixture over a heterogeneous nickel catalyst at a pressure of 20 bar H₂ and a temperature of 98°C for 7 hours.
- After cooling, filter the mixture to obtain the final product, **n-eicosane**.^[5]

Synthesis of n-Eicosane via Dehydration and Hydrogenation

[Click to download full resolution via product page](#)


Caption: A workflow diagram illustrating the two-stage synthesis of **n-eicosane**.

Applications in Research and Drug Development

While **n-eicosane** does not have direct pharmacological activity, its unique properties lend themselves to various applications in the broader field of drug development and research.

- Phase Change Material (PCM) for Thermal Management: **n-Eicosane** has a melting point near physiological temperatures, making it an effective phase change material for thermal energy storage and temperature regulation.[6][7] This property can be harnessed in the development of medical devices or packaging for temperature-sensitive drugs and biological samples. Microencapsulated **n-eicosane** can be incorporated into materials to provide passive thermal control.[8][9][10]
- Component of Formulations: As a stable, non-reactive, and lipophilic substance, **n-eicosane** can be explored as an excipient in topical formulations or as a component in controlled-release drug delivery systems where a waxy matrix is required.
- Analytical Standard and Tracer: In analytical chemistry, **n-eicosane** serves as a standard for gas chromatography.[5] Furthermore, its deuterated form, **n-eicosane-d42**, is used as an internal standard or tracer in quantitative analysis by NMR, GC-MS, or LC-MS, which is a critical aspect of pharmacokinetic and metabolic studies in drug development.[11]

Properties and Applications of n-Eicosane

[Click to download full resolution via product page](#)

Caption: Relationship between **n-eicosane**'s properties and its applications.

Safety and Toxicology

n-Eicosane is generally considered to have a low toxicity profile. The available data from safety data sheets and toxicological studies are summarized below.

Toxicological Endpoint	Result	Species	Guideline	Reference
Acute Oral Toxicity (LD50)	> 5,000 mg/kg	Rat	OECD 401	[12]
Acute Dermal Toxicity (LD50)	> 3,160 mg/kg	Rabbit	OECD 402	[12]
Acute Inhalation Toxicity (LC50)	> 5.266 mg/m ³ (4 h)	Rat	OECD 403	[12]
Skin Corrosion/Irritation	No skin irritation	Rabbit	OECD 404	[12]
Serious Eye Damage/Irritation	No eye irritation	Rabbit	OECD 405	[12]
Skin Sensitization	No sensitizing effects known	OECD 406	[4] [12]	
Germ Cell Mutagenicity (Ames test)	Negative	<i>S. typhimurium</i>	[12]	
Carcinogenicity	Not classified as a carcinogen	IARC	[4] [12]	

Handling and Storage: **n-Eicosane** should be stored in a cool, well-ventilated area away from sources of ignition and strong oxidizing agents.[\[1\]](#)[\[5\]](#) When handling, it is recommended to avoid contact with skin and eyes and to use adequate ventilation to prevent inhalation of dust.[\[13\]](#) In case of a spill, ignition sources should be removed, and the solid material can be dampened with acetone for safe transfer to a suitable container.[\[14\]](#)

Environmental Fate: **n-Eicosane** is not considered to be persistent, bioaccumulative, or toxic (PBT), nor is it very persistent and very bioaccumulative (vPvB).[\[12\]](#)[\[15\]](#) It is insoluble in water and is expected to have low mobility in soil.[\[4\]](#)[\[16\]](#)

Conclusion

n-Eicosane is a well-characterized straight-chain alkane with a range of properties that make it a valuable compound for researchers and professionals in various scientific disciplines. Its utility as a phase change material, a stable excipient, and an analytical standard highlights its potential in specialized applications within the drug development pipeline. The detailed synthesis protocols and comprehensive safety data provided in this guide offer a solid foundation for its effective and safe use in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-EICOSANE | 112-95-8 [chemicalbook.com]
- 2. 112-95-8 CAS MSDS (N-EICOSANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Eicosane | C20H42 | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Efficiency Enhancement of Solar Air Collector Integrated with an Electric Heater Using Experimental and Numerical Approaches [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. n-Eicosane for synthesis 112-95-8 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]

- 12. chemicalbook.com [chemicalbook.com]
- 13. sds.metasci.ca [sds.metasci.ca]
- 14. N-EICOSANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. cpachem.com [cpachem.com]
- To cite this document: BenchChem. [n-Eicosane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1172931#n-eicosane-as-a-straight-chain-alkane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com